(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol

Description

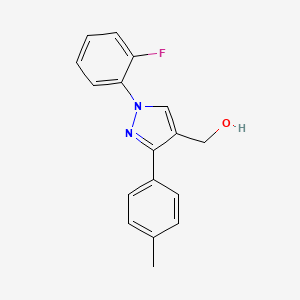

“(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol” is a pyrazole-derived compound featuring a 2-fluorophenyl group at the N1 position, a p-tolyl (4-methylphenyl) group at the C3 position, and a hydroxymethyl (-CH2OH) moiety at the C4 position of the pyrazole ring. Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility as kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds .

The compound’s molecular formula is inferred as C17H15FN2O, with a molecular weight of 282.31 g/mol (calculated by adding a methyl group to the phenyl-substituted analogue in ). Its synthesis likely involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the aryl groups to the pyrazole core, followed by functionalization of the C4 position .

Structure

3D Structure

Properties

CAS No. |

618441-72-8 |

|---|---|

Molecular Formula |

C17H15FN2O |

Molecular Weight |

282.31 g/mol |

IUPAC Name |

[1-(2-fluorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]methanol |

InChI |

InChI=1S/C17H15FN2O/c1-12-6-8-13(9-7-12)17-14(11-21)10-20(19-17)16-5-3-2-4-15(16)18/h2-10,21H,11H2,1H3 |

InChI Key |

UPHPSLZGBCGLGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 2-fluorobenzaldehyde with p-tolylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by reduction to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. Specifically, (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol has shown potential in inhibiting the proliferation of cancer cells. A study demonstrated its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases . This property makes it a candidate for developing new anti-inflammatory drugs.

Agricultural Applications

Pesticide Development

The unique structure of this compound has led to its exploration as a potential pesticide. Its efficacy against certain pests and pathogens has been documented, indicating its role in enhancing crop protection . Field trials have shown that formulations containing this compound can significantly reduce pest populations while being less harmful to beneficial insects.

Material Science

Polymer Development

In material science, the compound is being explored for its role in synthesizing novel polymers. Its ability to act as a monomer or cross-linking agent can lead to materials with enhanced mechanical properties and thermal stability . Researchers are investigating its use in coatings and composites that require high durability and resistance to environmental degradation.

Case Studies

Mechanism of Action

The mechanism of action of (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. The fluorophenyl group and the pyrazole ring are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing vs. Donating Groups: The 2-fluorophenyl group in the target compound enhances electrophilicity and metabolic stability compared to non-fluorinated analogues (e.g., ).

- Polarity and Solubility : Pyridinyl () or thiophenyl () substituents introduce heteroatoms, increasing polarity and aqueous solubility. For example, the pyridine-containing analogue (C16H15N3O) has a lower logP than the target compound .

- Acidity: The pKa of (1-Phenyl-3-P-tolyl-1H-pyrazol-4-yl)methanol is reported as 13.85 , suggesting the hydroxymethyl group is less acidic than phenolic -OH. Fluorine’s inductive effect may slightly lower the pKa in the target compound.

Data Tables

Table 2: Key Physicochemical and Supplier Data

Biological Activity

The compound (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, also known by its CAS number 618441-72-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies related to this compound, emphasizing its pharmacological relevance.

- Molecular Formula : C17H15FN2O

- Molecular Weight : 282.31 g/mol

- Structure : The compound features a pyrazole ring substituted with a fluorophenyl group and a p-tolyl group, which may influence its biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory and antimicrobial agent.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| Pyrazole Derivative A | Effective against E. coli | |

| Pyrazole Derivative B | Effective against S. aureus |

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are particularly noteworthy. A study highlighted that certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium.

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes associated with inflammatory pathways and microbial growth. For example, the inhibition of cyclooxygenase enzymes has been suggested as a pathway through which these compounds exert anti-inflammatory effects.

Case Studies

Several case studies have documented the synthesis and biological evaluation of pyrazole derivatives, including this compound:

- Synthesis and Characterization : A study synthesized this compound via a multi-step reaction involving hydrazine derivatives and characterized it using NMR and IR spectroscopy.

- Biological Evaluation : In vitro assays demonstrated that the compound exhibits moderate to high activity against selected bacterial strains and shows promise as an anti-inflammatory agent.

Q & A

(Basic) What are the key synthetic routes for synthesizing (1-(2-Fluorophenyl)-3-P-tolyl-1H-pyrazol-4-YL)methanol, and how are intermediates characterized?

The synthesis typically involves a multi-step process starting with condensation reactions between substituted phenylhydrazines and β-keto esters or diketones to form the pyrazole core. For example, intermediates can be synthesized via cyclization under reflux conditions using solvents like xylene or ethanol, followed by purification via recrystallization (e.g., methanol) . Characterization of intermediates and the final product is performed using:

- Thin-layer chromatography (TLC) to monitor reaction progress.

- FTIR spectroscopy to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, O-H stretch from the methanol group at ~3200–3500 cm⁻¹) .

- NMR spectroscopy (¹H/¹³C) to resolve proton environments and confirm regiochemistry. For instance, the methine proton adjacent to the pyrazole nitrogen typically appears as a singlet in ¹H NMR .

- Mass spectrometry for molecular weight verification .

(Basic) Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?

The compound’s structure and purity are validated using:

- ¹H and ¹³C NMR : Assign signals to protons on the 2-fluorophenyl (e.g., aromatic protons split due to fluorine coupling) and p-tolyl groups (sharp singlet for methyl protons at ~2.3 ppm) .

- FTIR : Detect hydrogen bonding in the methanol group and aromatic C-H stretches .

- High-resolution mass spectrometry (HRMS) : Confirm the molecular formula (e.g., [M+H]⁺ peak matching C₁₈H₁₆FN₂O) .

- X-ray crystallography (if single crystals are obtained): Resolve absolute configuration using SHELXL for refinement .

(Advanced) How can researchers design experiments to optimize reaction conditions for higher yield and purity?

Optimization strategies include:

- Temperature control : Higher temperatures (reflux) accelerate cyclization but may promote side reactions. Lower temperatures improve selectivity for pyrazole formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while xylene facilitates high-temperature reactions .

- Catalyst screening : Acid catalysts (e.g., HCl) or Lewis acids (e.g., ZnCl₂) can improve cyclization efficiency .

- pH adjustment : Alkaline conditions (5% NaOH) during workup help isolate the product from acidic byproducts .

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., molar ratios, reaction time) to identify optimal conditions .

(Advanced) What strategies are employed to resolve discrepancies in reported biological activities of this compound?

Contradictions in biological data (e.g., varying IC₅₀ values in cytotoxicity assays) can arise from:

- Assay protocol differences : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times .

- Structural analogs : Compare activity of derivatives (e.g., replacing p-tolyl with thiophene or bromophenyl groups) to identify SAR trends .

- Solubility factors : Use DMSO or PEG-based vehicles to ensure consistent compound dissolution .

- Metabolic stability : Evaluate hepatic microsome stability to rule out rapid degradation .

(Advanced) How is SHELXL employed in the crystallographic refinement of pyrazole derivatives like this compound?

SHELXL refines crystal structures by:

- Data integration : Process diffraction data (e.g., from Bruker D8 Venture) to generate .hkl files .

- Initial model building : Use SHELXD for phase solution and SHELXE for density modification .

- Parameter refinement : Adjust atomic coordinates, displacement parameters (ADPs), and occupancy factors. Hydrogen atoms are added geometrically .

- Validation : Check for R-factor convergence (e.g., R₁ < 0.05) and analyze residual electron density maps .

(Advanced) How do structural modifications at the pyrazole 3- and 4-positions affect bioactivity?

Key modifications and their impacts include:

- 3-Position (p-tolyl group) :

- 4-Position (methanol group) :

- Oxidation to a carboxylic acid increases polarity, improving aqueous solubility but reducing membrane permeability .

- Esterification (e.g., acetate prodrugs) enhances bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.